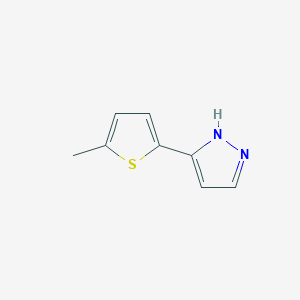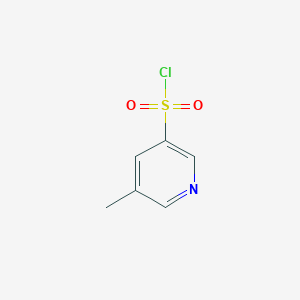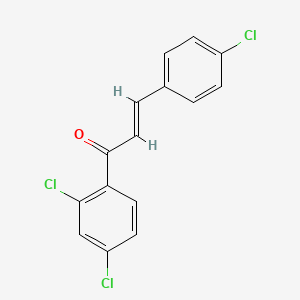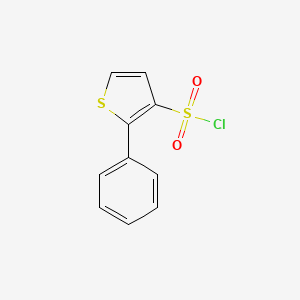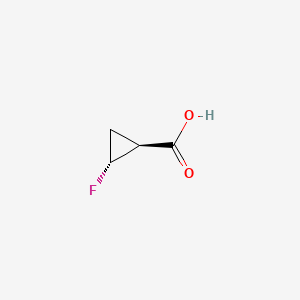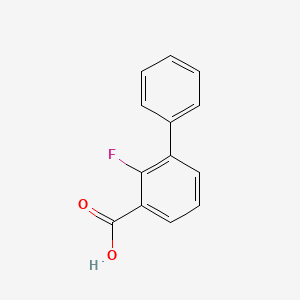
2-氟联苯-3-羧酸
描述
“2-Fluoro-biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C13H9FO2 . It belongs to the class of organic compounds known as aromatic anilides .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling reactions . A general method of selecting optimum sites on pro-drug molecules for fluorination has been developed, which can improve metabolic stability .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-biphenyl-3-carboxylic acid” consists of a biphenyl group with a carboxylic acid at the 3-position and a fluorine atom at the 2-position .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon-carbon bonds, which could be relevant to the chemical reactions of "2-Fluoro-biphenyl-3-carboxylic acid" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-biphenyl-3-carboxylic acid” include a molecular weight of 216.21 , a density of 1.3±0.1 g/cm3, a boiling point of 375.6±30.0 °C at 760 mmHg, and a flash point of 181.0±24.6 °C .
科学研究应用
联苯羧酸的区域选择性金属化:
- 未保护的联苯羧酸,包括2-氟联苯-3-羧酸,可以用仲丁基锂进行金属化,并进行位点选择性亲电取代。此过程对于合成芴酮骨架和其他化合物很有用 (蒂利等人,2006)。
氟化药物的化学微生物方法:
- 演示了一种涉及联苯衍生物的微生物转化和随后在预定位点氟化的方法。该方法有可能增强药物开发中的代谢稳定性 (布莱特等人,2013)。
α-氟-α,β-不饱和羧酸酯的制备:
- 苯基磺酰基氟乙酸乙酯可用于制备α-氟-α,β-不饱和乙基羧酸酯,这是一类对含氟生物活性物质很重要的化合物 (奥尔门丁格,1991)。
定向远程金属化和芴酮衍生物:
- 联苯羧酸(包括2-氟衍生物)的金属化机理涉及创建稳定的金属二烷氧基化合物,可用于合成芴酮 (蒂利等人,2005)。
分子和高分子液晶中的手性识别:
- 对2-氟联苯-4-羧酸衍生物的非对映异构体的手性识别性能的研究,包括它们的聚合物形式,揭示了它们在液晶应用中的潜力 (佩尔塞克等人,1994)。
有机锡衍生物和生物应用:
- 2-(2-氟-4-联苯)丙酸(一种非甾体抗炎药)的有机锡衍生物已被制备并研究其结构和生物学重要性,特别是在抗肿瘤和抗癌活性方面 (马哈茂德等人,2003)。
无金属蒽草酸衍生物的合成:
- 使用碳二亚胺开发了一种合成荧光邻氨基苯甲酸酯和2'-氨基-[1,1'-联苯]-2-羧酸的方法。该方法可用于制备2-氟芳香酸或酯 (卡尔夫等人,2015)。
联苯厌氧转化为苯甲酸:
- 联苯厌氧转化为苯甲酸的研究表明氟苯甲酸盐从氟苯酚转化,表明引入了羧基。这一过程与理解芳香烃的环境降解有关 (根特纳等人,1989)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds like brequinar have been found to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Biochemical Pathways
If it targets dihydroorotate dehydrogenase like brequinar, it could potentially disrupt the de novo pyrimidine synthesis pathway . This would result in a decrease in the production of pyrimidines, affecting DNA and RNA synthesis and, consequently, cell proliferation.
生化分析
Biochemical Properties
2-Fluoro-biphenyl-3-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as nucleic acids and proteins. The nature of these interactions is primarily through covalent bonding, leading to potential modifications in the structure and function of the target biomolecules .
Cellular Effects
2-Fluoro-biphenyl-3-carboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are key regulators of signal transduction. This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, 2-Fluoro-biphenyl-3-carboxylic acid can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-biphenyl-3-carboxylic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of their substrates. This compound can also induce changes in gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-biphenyl-3-carboxylic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Fluoro-biphenyl-3-carboxylic acid may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-biphenyl-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 2-Fluoro-biphenyl-3-carboxylic acid can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
2-Fluoro-biphenyl-3-carboxylic acid is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body. The interaction with cytochrome P450 enzymes and the subsequent formation of metabolites can affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-Fluoro-biphenyl-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of 2-Fluoro-biphenyl-3-carboxylic acid within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Fluoro-biphenyl-3-carboxylic acid is determined by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 2-Fluoro-biphenyl-3-carboxylic acid can affect its activity and function, as different cellular compartments provide distinct microenvironments and access to different sets of biomolecules .
属性
IUPAC Name |
2-fluoro-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHZFYDIPYOCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



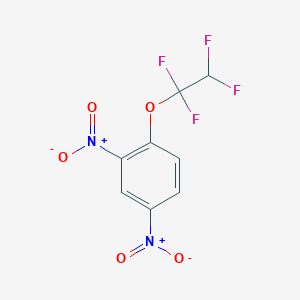
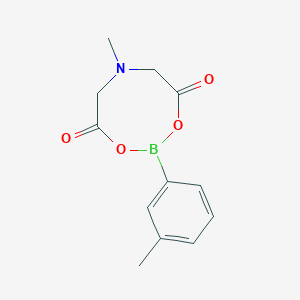
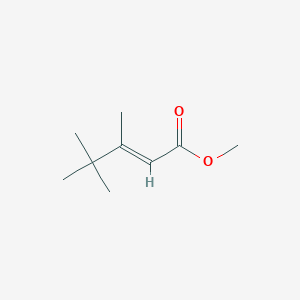
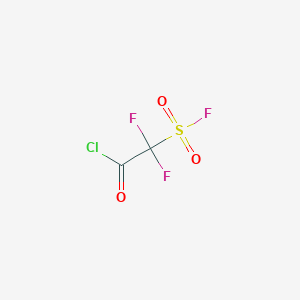

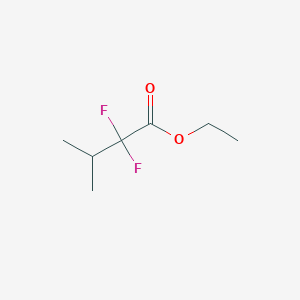
![tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate](/img/structure/B3040167.png)

![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)
